Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-21(28)16-7-3-2-6-15(16)20(27)26-10-4-5-14(13-26)11-18-24-19(25-30-18)17-12-22-8-9-23-17/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNKXBEMWYEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that integrates a piperidine moiety with a benzoate and oxadiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole and pyrazine rings are known to enhance biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazine derivatives often inhibit key enzymes involved in cellular processes.
- Antimicrobial Properties : The presence of the pyrazine moiety has been associated with enhanced antimicrobial activity against various pathogens.
Antimicrobial Activity
Research indicates that compounds related to Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown to inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis and disrupting cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of related compounds. The results indicated that compounds featuring the oxadiazole ring demonstrated inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum, a common fungal pathogen. Notably, one derivative showed an EC50 value significantly lower than the control drug quinoxyfen, indicating superior antifungal activity .
Case Study 2: Anticancer Properties
In a study evaluating the anticancer potential of piperidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling molecules involved in tumor growth.
Research Findings Summary Table
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs, as identified in patent literature (e.g., EP 1 808 168 B1), share the 1,2,4-oxadiazole-piperidine scaffold but differ in substituents and peripheral heterocycles. Critical variations include:
- Heterocyclic substituents : Pyrazine (target compound) vs. pyridine or pyrimidine (analogs).
- Linker groups : Carbonyl-benzoate ester (target) vs. methoxy or amine linkages (analogs).
- Substituent positions : Piperidine substitution patterns (e.g., methyl vs. pentylcyclohexyl groups).
Key Observations :
Pyrazine vs.
Ester vs. Ether/Amino Linkers: The methyl benzoate group may increase metabolic lability compared to methoxy or amine linkers, which are more resistant to hydrolysis .
Lipophilicity : Bulky substituents like pentylcyclohexyl in analogs could improve membrane permeability but reduce aqueous solubility .
Research Findings and Implications
- Structural Characterization : Programs like SHELX are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
